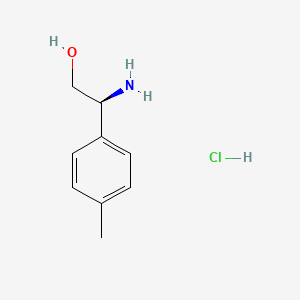
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride” is a chemical compound with the molecular formula C8H9F2NO . It is colorless or light yellow solid, with weak alkaline . It has a relatively high solubility in solvents and can be dissolved in water and most organic solvents .
Physical And Chemical Properties Analysis
This compound has a density of 1.305±0.06 g/cm3 (Predicted) and a boiling point of 281.2±35.0 °C (Predicted) . The pKa value is 11.49±0.35 (Predicted) .Wissenschaftliche Forschungsanwendungen
Environmental Analysis
- Water Sample Analysis : A study by Dawit, Williams, and Fitzsimons (2001) developed a method for determining 1-aminopropan-2-one in water samples, which involved synthesizing it as its hydrochloride. This technique was applicable to environmental sample analysis, including urine and primary-treated sewage samples, demonstrating its relevance in environmental monitoring and pollution assessment (Dawit, Williams, & Fitzsimons, 2001).
Material Science
- Photoinitiators for Coatings : Angiolini et al. (1997) explored copolymers containing aminopropan-1-one derivatives as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers demonstrated significant activity in the ultraviolet cure of acrylic mixtures, showing potential applications in material sciences, particularly in coatings technology (Angiolini et al., 1997).
Photopolymerization
- Photopolymerization Initiators : Guillaneuf et al. (2010) investigated a compound containing 2-methylpropan-1-one for its potential as a photoiniferter in nitroxide-mediated photopolymerization. This compound was found to be effective in initiating polymerization under UV irradiation, suggesting its application in the field of polymer chemistry (Guillaneuf et al., 2010).
Fluorescence Probes
- Reactive Oxygen Species Detection : Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of aminopropan-1-one to detect reactive oxygen species. These probes could differentiate between various reactive species, indicating their utility in biological and chemical research (Setsukinai et al., 2003).
Antibacterial Research
- Antibacterial Properties : Dickens et al. (1991) synthesized a compound related to 2,4-dichlorophenylpropan-1-one hydrochloride with specific antibacterial activity against anaerobic bacteria. This demonstrates the compound's potential in developing new antibacterial drugs (Dickens et al., 1991).
Synthesis and Drug Development
- Synthesis of Novel Compounds : Various studies have focused on synthesizing derivatives and analogs of 2-aminopropan-1-one for potential therapeutic applications. For instance, Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity, indicating the relevance of such compounds in drug development (Kiuchi et al., 2000).
Safety and Hazards
When using or handling this compound, the relevant operating specifications of the chemical laboratory should be observed, such as wearing suitable personal protective equipment, ensuring good ventilation during operation, and avoiding contact with skin and eyes . It should be stored and handled properly to prevent it from reacting with other chemicals and causing dangerous accidents .
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminothiazoles have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
It is known that the compound can be used as an intermediate in organic chemical synthesis . It can be used as a synthetic raw material for drugs, pesticides, and other compounds .
Biochemical Pathways
It is known that the compound can be used in proteomics research , suggesting that it may interact with proteins and potentially influence various biochemical pathways.
Pharmacokinetics
It is known that the compound has a relatively high solubility in solvents and can be dissolved in water and most organic solvents , which may influence its bioavailability.
Result of Action
Given its use in proteomics research , it may interact with proteins and potentially influence various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride. For instance, the compound should be stored and handled properly to prevent it from reacting with other chemicals and causing dangerous accidents . It is also important to ensure good ventilation during operation and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12;/h3-5H,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLULTOHJYEBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155821397 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)


![N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B2943542.png)

![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)

![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2943555.png)
